(S)-4-(1-氨基乙基)-N,N-二甲基苯胺

描述

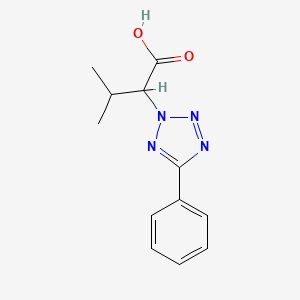

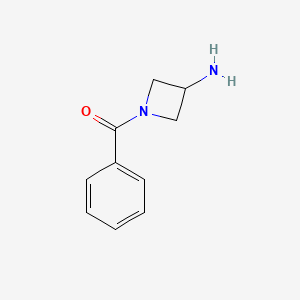

“(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine” is likely a derivative of benzenamine, which is a primary amine compound where one of the hydrogen atoms in ammonia is replaced by a benzene. The “(S)-4-(1-Aminoethyl)” part suggests that it has a chiral center at the 4th carbon atom .

Molecular Structure Analysis

The molecular structure of “(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine” would likely include a benzene ring (from the “benzenamine” part) and an aminoethyl group attached to it. The “N,N-dimethyl” part suggests that the nitrogen atom in the amino group is bonded to two methyl groups .Chemical Reactions Analysis

Amines like “(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine” can undergo a variety of chemical reactions, including acylation, alkylation, and reactions with acids to form amine salts .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine” would depend on its specific molecular structure. For example, amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds .科学研究应用

- Field : Biomedical Sciences and Chemical Industry .

- Application : PEI is highly valued for its ability to transfect cells. It’s extensively used as a non-viral vector for gene delivery, given its ability to form stable complexes with negatively charged DNA . In the chemical industry, PEI finds uses in end-group modification of polymers, and as a catalyst in the production of foamed plastics .

- Method : The positively charged nature of PEI enables it to form complexes with anionic compounds, especially useful in DNA condensation and in drug delivery systems .

- Results : Its water-soluble nature and reactive sites also make it a key player in water treatment, where it is used to remove heavy metal ions .

- Field : Synthetic and Medicinal Chemistry .

- Application : α-Chiral primary amines are one among the most valuable and versatile building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds .

- Method : They also serve as chiral ligands or organo-catalysts for asymmetric catalysis .

- Results : This tutorial review highlights the state-of-the-art catalytic methods for the direct asymmetric synthesis of α-chiral primary amines and demonstrates their utility in the construction of molecular complexities .

Polyethylenimine (PEI) in Biomedical Sciences and Chemical Industry

α-Chiral Primary Amines in Synthetic and Medicinal Chemistry

- Field : Synthetic and Medicinal Chemistry .

- Application : This method is used for the direct asymmetric synthesis of α-chiral primary amines . These amines are valuable and versatile building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds .

- Method : The process involves the asymmetric transformations of the pre-prepared or in situ formed NH imines . Biomimetic chemocatalysis inspired by enzymatic transaminations has recently emerged as an appealing and straightforward method to access chiral primary amines .

- Results : This method demonstrates their utility in the construction of molecular complexities, which may attract extensive attention and inspire applications in synthetic and medicinal chemistry .

- Field : Chemical Engineering .

- Application : The design of the chemical bonds attached to boron as well as the space provided by substituents around boron leads to particular reactivity and functions of organoboron compounds .

- Method : Based on the concept of vacant boron p-orbital engineering in combination with peripheral space design for boron, new organoboron compounds have been developed .

- Results : These compounds exhibit exotic reactivity and properties and boron-mediated organic transformations capable of constructing large π-conjugated systems .

Direct Catalytic Asymmetric Synthesis of α-Chiral Primary Amines

Organoboron Compounds in Chemical Engineering

- Field : Biocatalysis .

- Application : The engineered transaminase polypeptides have improved properties compared to naturally occurring transaminases . They have the ability to convert the substrate, 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion .

- Method : This involves the use of engineered transaminase polypeptides .

- Results : The engineered transaminase polypeptides have shown improved properties and high efficiency in the conversion of substrates .

- Field : Synthetic Chemistry .

- Application : The design of the chemical bonds attached to boron as well as the space provided by substituents around boron leads to particular reactivity and functions of organoboron compounds .

- Method : Based on the concept of vacant boron p-orbital engineering in combination with peripheral space design for boron, new organoboron compounds have been developed .

- Results : These compounds exhibit exotic reactivity and properties and boron-mediated organic transformations capable of constructing large π-conjugated systems .

Engineered Transaminase Polypeptides

Boron Chemistry in the 21st Century

安全和危害

属性

IUPAC Name |

4-[(1S)-1-aminoethyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(11)9-4-6-10(7-5-9)12(2)3/h4-8H,11H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOKYXHLVQGSJQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519397.png)

![[1-(3-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1519400.png)

![4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine](/img/structure/B1519402.png)

![2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide](/img/structure/B1519404.png)